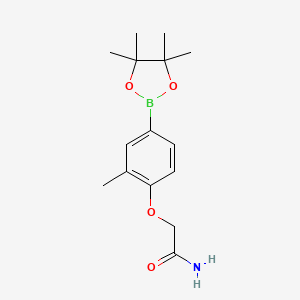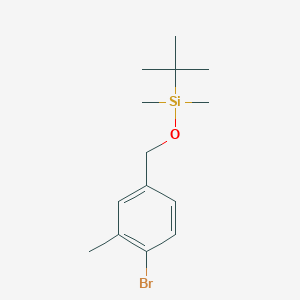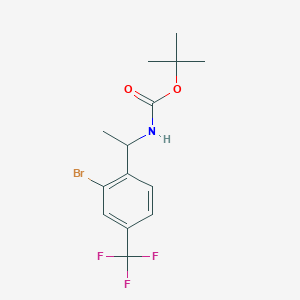
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. The compound also contains a tert-butyl group and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromo-4-methylbenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl ethers or thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-methylbenzyl alcohol.
科学的研究の応用
Chemistry
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis.
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and nucleotides, to study their interactions and functions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the material science industry, this compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attack. The tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether. The bromine atom can participate in various substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Similar structure but lacks the methyl group at the 4-position of the benzyl ring.
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but has an ethoxy group instead of a benzyl group.
Uniqueness
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a bromine atom and a methyl group on the benzyl ring, which provides specific reactivity and steric properties. This makes it a valuable compound for selective protection and functionalization in organic synthesis.
特性
IUPAC Name |
(2-bromo-4-methylphenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-7-8-12(13(15)9-11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBKAWTTODZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)


dimethylsilane](/img/structure/B8171324.png)








